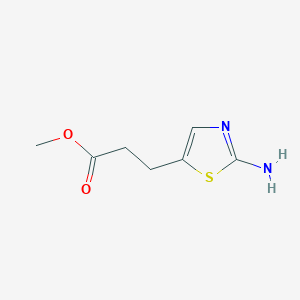
Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” is a chemical compound with the molecular formula C7H10N2O2S . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” can be represented by the InChI code: 1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) . This indicates that the compound contains a methyl group (CH3-) attached to a carboxyl group (-COOH), which is further connected to a thiazole ring with an amino group (-NH2) at the 2-position .Physical And Chemical Properties Analysis
“Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” is a solid compound with a molecular weight of 186.23 g/mol . The compound’s InChI Key is WNQIAVUGWQSTCB-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Chemical Reactions
- Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate has been utilized in the synthesis of various heterocyclic derivatives. It reacts with nucleophiles like methanol and phenylhydrazine, forming acyclic 2-substituted derivatives and heterocyclic N-substituted 2-aminopyridine derivatives, among others (Sokolov & Aksinenko, 2010).
- This compound is also used in the synthesis of combinatorial libraries for medicinal chemistry, such as the creation of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides (Zhuravel et al., 2005).
Biological Activity
- Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate derivatives exhibit antiproliferative activity. Their physicochemical properties, druglikeness, and potential biological targets have been explored, showing promise in cytotoxic properties against certain cancer cells (Yurttaş et al., 2022).
- Derivatives of this compound have also shown discrete antimicrobial activity and potential to promote plant growth, indicating its versatile applications in agriculture and microbiology (Mickevičius et al., 2013).
Corrosion Inhibition
- Some derivatives of methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate, like BT36 and BT43, are effective inhibitors of corrosion, particularly in steel, demonstrating the compound's potential in material science and engineering applications (Missoum et al., 2013).
将来の方向性
The future research directions for “Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of thiazole derivatives, these compounds may hold promise in the development of new therapeutic agents .
作用機序
Target of Action
Methyl 3-(2-aminothiazol-5-yl)propanoate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQIAVUGWQSTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)
![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)

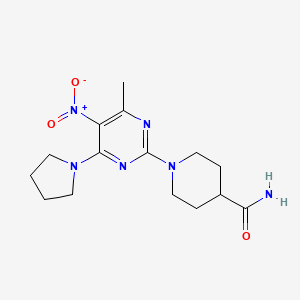
![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)
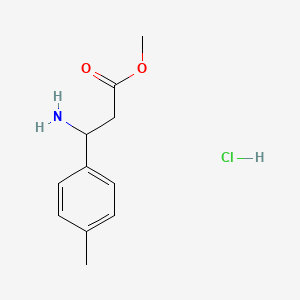
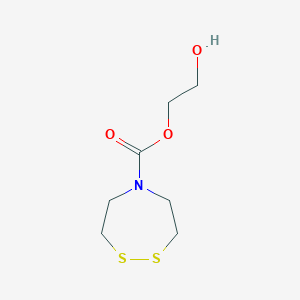
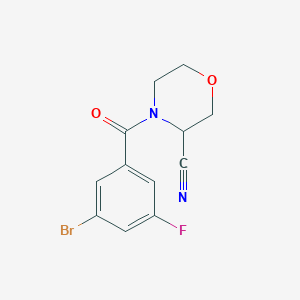
![[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol](/img/structure/B2376779.png)
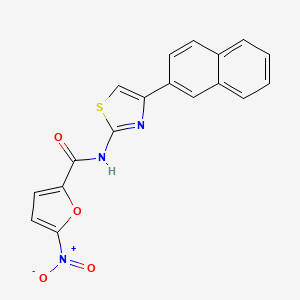
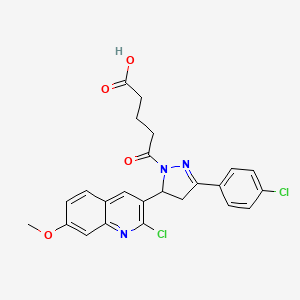
![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)